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Compound of Interest

Compound Name:
Methyl 5-hydroxyquinoline-7-

carboxylate

CAS No.: 1261869-62-8

Cat. No.: B2697579

Get Quote

CAS Registry Number: 1261869-62-8 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19

g/mol

Executive Summary
Methyl 5-hydroxyquinoline-7-carboxylate is a specialized heteroaromatic scaffold utilized

primarily in medicinal chemistry as a pharmacophore for metalloenzyme inhibition. Its structural

motif—a quinoline ring substituted with a hydroxyl group at position 5 and a methyl ester at

position 7—provides a unique chelating geometry distinct from the more common 8-

hydroxyquinoline derivatives. This compound serves as a critical intermediate in the synthesis

of HIV-1 integrase inhibitors, HIF prolyl-hydroxylase (HIF-PH) inhibitors, and broad-spectrum

metallo-β-lactamase inhibitors.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Specification

IUPAC Name Methyl 5-hydroxyquinoline-7-carboxylate

CAS Number 1261869-62-8

Synonyms
7-Quinolinecarboxylic acid, 5-hydroxy-, methyl

ester

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

pKa (Predicted) ~8.5 (Phenolic OH), ~4.2 (Quinoline N)

LogP ~1.8 (Predicted)

H-Bond Donors 1 (Phenolic OH)

H-Bond Acceptors 4 (N, O-Ester, O-Phenol)

Structural Significance
The 5-hydroxy-7-carboxy substitution pattern creates a "bidentate-like" electronic environment.

While the 8-hydroxyquinoline motif forms a direct 5-membered chelate ring with metals

involving the nitrogen and the hydroxyl oxygen, the 5-hydroxy isomer relies on the quinoline

nitrogen and the C7-substituent (often hydrolyzed to the acid) to interact with active site

residues, while the C5-hydroxyl group often engages in hydrogen bonding or water-mediated

networks within enzyme pockets.

Synthesis & Manufacturing Protocol
The synthesis of Methyl 5-hydroxyquinoline-7-carboxylate presents a regioselectivity

challenge. The most robust route utilizes a modified Skraup Cyclization starting from 3-amino-

5-hydroxybenzoic acid derivatives.

Retrosynthetic Analysis
The quinoline core is constructed via the annulation of an aniline derivative with glycerol (or a

glycerol equivalent like acrolein). The directing effect of the amino group on the meta-
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substituted benzene ring is critical.

Precursor: Methyl 3-amino-5-hydroxybenzoate.

Cyclization Method: Skraup Reaction (Glycerol/H₂SO₄) or Doebner-Miller

(Crotonaldehyde/HCl).

Detailed Experimental Protocol
Step 1: Esterification of 3-Amino-5-hydroxybenzoic Acid

Reagents: 3-Amino-5-hydroxybenzoic acid (CAS 1571-72-8), Methanol (anhydrous), H₂SO₄

(cat.).

Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 12–18 hours. Neutralize

with NaHCO₃, extract with EtOAc, and concentrate to yield Methyl 3-amino-5-

hydroxybenzoate.

Step 2: Modified Skraup Cyclization

Reagents: Methyl 3-amino-5-hydroxybenzoate, Glycerol, H₂SO₄ (conc.), Sodium m-

nitrobenzenesulfonate (oxidant), FeSO₄ (moderator).

Conditions: 140°C, 4 hours.

Mechanism: The amino group attacks the acrolein (generated in situ from glycerol). Ring

closure occurs on the benzene ring.

Regioselectivity: Cyclization ortho to the amino group can occur at two positions (C2 or C6 of

the aniline).

Path A (Closure para to OH): Yields the 5-hydroxy-7-carboxylate isomer (Major Product

due to electronic activation).

Path B (Closure ortho to OH): Yields the 7-hydroxy-5-carboxylate isomer (Minor Product).

Step 3: Purification
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The crude reaction mixture is neutralized to pH 7.0–7.5.

Flash Chromatography: Silica gel; Gradient Elution (Hexanes:Ethyl Acetate 80:20 → 50:50).

The 5-hydroxy isomer typically elutes differently due to intramolecular H-bonding capabilities

compared to the 7-hydroxy isomer.

Synthesis Workflow Diagram

3-Amino-5-hydroxybenzoic Acid
(CAS 1571-72-8)

Esterification
(MeOH, H2SO4, Reflux)
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Skraup Cyclization
(Glycerol, H2SO4, Nitrobenzene)

Regioselective Ring Closure

Methyl 5-hydroxyquinoline-7-carboxylate
(MAJOR ISOMER)

Closure para to -OH

Methyl 7-hydroxyquinoline-5-carboxylate
(MINOR ISOMER)

Closure ortho to -OH

Click to download full resolution via product page

Caption: Regioselective synthesis pathway via Skraup cyclization favoring the 5-hydroxy

isomer.
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Applications in Drug Discovery[4]
HIV-1 Integrase Inhibition
Quinoline-7-carboxylic acid derivatives are established pharmacophores for HIV-1 integrase

strand transfer inhibitors (INSTIs). The carboxylate moiety (often free acid) coordinates with the

two Mg²⁺ ions in the enzyme's active site. The 5-hydroxy group provides auxiliary binding

interactions, enhancing potency against resistant viral strains compared to unsubstituted

analogs.

Metallo-β-Lactamase (MBL) Inhibitors
With the rise of antibiotic resistance, MBL inhibitors are critical. The 5-hydroxyquinoline-7-

carboxylate scaffold acts as a zinc-binding group (ZBG).

Mechanism: The nitrogen of the quinoline and the carboxylate oxygen chelate the Zinc ions

in the active site of enzymes like NDM-1.

Advantage: Unlike hydroxamic acids, quinoline carboxylates often show better

pharmacokinetic profiles and membrane permeability.

HIF Prolyl-Hydroxylase Inhibition
Used in treating anemia, these inhibitors mimic 2-oxoglutarate. The planar quinoline structure

fits the hydrophobic pocket of the HIF-PH enzyme, while the carboxylate coordinates the active

site Iron (Fe²⁺).

Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.
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Method Expected Signature Interpretation

¹H-NMR (DMSO-d₆) Singlet δ ~3.9 ppm (3H)
Methyl ester protons (-

COOCH₃).

Doublet δ ~8.9 ppm (1H)
H2 proton (deshielded,

adjacent to N).

Broad Singlet δ ~10.5 ppm
Phenolic -OH (exchangeable

with D₂O).

LC-MS (ESI+) m/z = 204.1 [M+H]⁺
Confirms molecular weight

(203.19).

HPLC Purity > 98% (254 nm)

Essential for biological assays

to rule out isomer

contamination.

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Quinoline derivatives can be genotoxic; avoid inhalation of

dust.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic

hydroxyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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